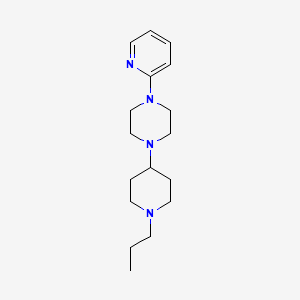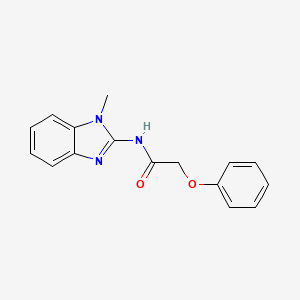![molecular formula C15H18N2O2 B5401092 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)
3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely known for its unique properties, including its ability to inhibit certain enzymes and its potential use in drug discovery. In
作用機序
The mechanism of action of 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been shown to selectively inhibit certain isoforms of histone deacetylases and carbonic anhydrases, which are involved in various cellular processes, including gene expression and pH regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of histone deacetylases can lead to changes in gene expression, while inhibition of carbonic anhydrases can lead to changes in pH regulation. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may be due to its ability to inhibit certain enzymes involved in these processes.
実験室実験の利点と制限
One advantage of using 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile in lab experiments is its ability to selectively inhibit certain enzymes, which allows for the study of specific cellular processes. Additionally, this compound has been shown to have low toxicity, making it a safe tool compound for in vitro and in vivo studies. However, one limitation of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile. One direction is the development of more efficient and cost-effective synthesis methods. Additionally, this compound could be further explored for its potential applications in drug discovery, particularly for the treatment of inflammatory and cancerous diseases. Furthermore, the selective inhibition of histone deacetylases and carbonic anhydrases by this compound could be further studied to understand their role in disease processes. Overall, the study of this compound has the potential to contribute to the development of new drugs and the understanding of cellular processes.
合成法
The synthesis of 3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-bromobenzonitrile with 3-propylmorpholine in the presence of a catalyst, such as palladium. The resulting intermediate is then treated with a carbonylating agent, such as carbon monoxide, to form the final product.
科学的研究の応用
3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile has been extensively studied for its potential applications in various fields, including drug discovery, enzyme inhibition, and chemical biology. This compound has been shown to inhibit several enzymes, including histone deacetylases and carbonic anhydrases, which are involved in various cellular processes. Additionally, this compound has been used as a tool compound in chemical biology to study the role of certain enzymes in disease processes.
特性
IUPAC Name |
3-(3-propylmorpholine-4-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-4-14-11-19-8-7-17(14)15(18)13-6-3-5-12(9-13)10-16/h3,5-6,9,14H,2,4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWARSDFQNJECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![1-{3-[(dimethylamino)carbonyl]pyridin-2-yl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5401029.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

![4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401099.png)
